Physicochemical properties of novel aminophenyl triazole ethanol derivatives.
Physicochemical properties of novel aminophenyl triazole ethanol derivatives.
An In-Depth Technical Guide to the Physicochemical Properties of Novel Aminophenyl Triazole Ethanol Derivatives
Foreword: From Synthesis to Significance
The exploration of novel aminophenyl triazole ethanol derivatives represents a significant frontier in medicinal chemistry and materials science. These heterocyclic compounds, characterized by a core 1,2,4-triazole ring, are scaffolds for a wide array of bioactive molecules, including potent antifungal, anticancer, and antiviral agents.[1][2][3] The presence of the aminophenyl and ethanol moieties offers rich opportunities for structural modification, allowing for the fine-tuning of a compound's interaction with biological targets.[2] However, the therapeutic potential of these novel molecules is intrinsically linked to their fundamental physicochemical properties. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately determining its bioavailability and efficacy.[4][5]
This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the critical physicochemical properties of these derivatives. As a Senior Application Scientist, the focus is not merely on procedural recitation but on imparting a deep, causal understanding of why these properties are measured, how they are interconnected, and the strategic implications of the results for lead optimization and candidate selection. We will delve into the core principles and provide robust, field-tested protocols to ensure the generation of high-quality, reproducible data—the bedrock of successful drug discovery.
The Physicochemical Gauntlet: An Integrated Profiling Workflow
Before a promising compound can advance, it must navigate a series of physicochemical characterizations. These are not isolated tests but an integrated workflow designed to build a comprehensive profile of the molecule's behavior. Optimizing these properties early in the discovery process is paramount to reducing late-stage attrition and improving the likelihood of clinical success.[6][7][8] The following workflow illustrates a logical sequence for this essential characterization.
Caption: Integrated workflow for physicochemical property assessment.
Lipophilicity: The Key to Cellular Access
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters. It profoundly influences membrane permeability, plasma protein binding, and metabolic stability.[4][9] The octanol-water partition coefficient (LogP for non-ionizable compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are the standard measures. For orally administered drugs, a LogP value between 1 and 5 is often considered optimal.[4]
Causality in Method Selection
The choice of method for determining lipophilicity depends on the stage of drug discovery.
-
Early Stage (High-Throughput): In silico calculations (cLogP) provide rapid initial estimates to filter large compound libraries.
-
Lead Optimization (Medium-Throughput): Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster experimental alternative to the classic shake-flask method, establishing a correlation between retention time and LogP.[10]
-
Candidate Characterization (Low-Throughput): The shake-flask method remains the "gold standard" for its direct and accurate measurement of partitioning at equilibrium.[11]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
This protocol provides a definitive measure of a compound's distribution between an aqueous and an organic phase at physiological pH.
Principle: The compound is dissolved in a biphasic system of n-octanol and a phosphate-buffered saline (PBS) at pH 7.4. After reaching equilibrium through agitation, the phases are separated, and the concentration of the compound in each phase is determined, typically by HPLC-UV. The ratio of these concentrations gives the LogD value.[12][13]
Step-by-Step Methodology:
-
Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing equal volumes and allowing them to separate overnight. Prepare a stock solution of the test compound in the aqueous phase (PBS).
-
Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol with 2 mL of the compound's stock solution in PBS.
-
Equilibration: Seal the vial and shake it on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours). The slow-stirring method can be used as an alternative to prevent emulsion formation for highly lipophilic compounds.[11]
-
Phase Separation: Centrifuge the vial at >2000 x g for 10-15 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully sample an aliquot from both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each aliquot using a validated HPLC-UV method.[14]
-
Calculation: Calculate the LogD using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
Caption: Workflow for the Shake-Flask LogD determination method.
Aqueous Solubility: The Prerequisite for Absorption
A drug must be in solution to be absorbed.[15] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation efforts.[16] It's crucial to distinguish between two types of solubility measurements used in discovery.[17]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer. It's a high-throughput assay used in early screening to flag problematic compounds.[15][18]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a buffer. It is a more time-consuming but accurate measure, essential for lead optimization and pre-formulation.[17]
Experimental Protocol: High-Throughput Kinetic Solubility via Nephelometry
Principle: A concentrated DMSO stock of the test compound is serially diluted in an aqueous buffer in a microplate. The point at which the compound precipitates is detected by light scattering (nephelometry). This method is fast and requires minimal compound.[15][19]
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Assay Plate Preparation: In a 96- or 384-well microplate, add the appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Use a liquid handler to transfer a small volume (e.g., 1-2 µL) of the DMSO stock into the buffer, initiating the precipitation process.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Read the plate on a nephelometer, which measures the intensity of light scattered by any precipitate formed.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant light scattering (precipitation) is observed compared to controls.
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
Many drugs are weak acids or bases, meaning their ionization state changes with pH.[4] The pKa is the pH at which a compound exists as 50% ionized and 50% neutral species.[20] This property is critical because it dictates:
-
Solubility: The ionized form is generally much more water-soluble.[20]
-
Permeability: The neutral form is typically more membrane-permeable.[20]
-
Target Binding: The charge state of a molecule can be crucial for its interaction with a biological target.[12]
Experimental Protocol: pKa Determination by UV-Metric Titration
Principle: This method is suitable for compounds containing a chromophore whose UV-Vis absorbance spectrum changes upon ionization. The absorbance is measured at multiple wavelengths across a range of pH values. The pKa is determined from the inflection point of the resulting sigmoidal curve of absorbance vs. pH.[21]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the compound in water or a suitable co-solvent.
-
Automated Titration: Use an automated system (e.g., SiriusT3) to perform a pH titration.[20] The instrument adds precise amounts of acid (e.g., 0.5 M HCl) and base (e.g., 0.5 M KOH) to the compound solution.
-
Spectral Acquisition: After each titrant addition and pH stabilization, a full UV-Vis spectrum (e.g., 200-400 nm) is recorded.
-
Data Processing: The software analyzes the changes in the spectra as a function of pH. It identifies wavelengths with the largest change and plots absorbance vs. pH.
-
pKa Calculation: The pKa value is derived from the inflection point of the generated sigmoidal curve.[21]
Caption: The influence of pH relative to pKa on molecular properties.
Thermal and Chemical Stability: Ensuring Compound Integrity
A drug candidate must be stable under various conditions to be viable for manufacturing, storage, and administration.[22][23]
-
Thermal Stability is assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures heat flow to detect events like melting, crystallization, and polymorphic transitions, while TGA measures changes in mass as a function of temperature, indicating decomposition.[24][25] These analyses are crucial for identifying stable solid forms and understanding potential manufacturing liabilities.[26]
-
Chemical Stability evaluates the degradation of the compound over time under specific environmental conditions (temperature, humidity, light), as outlined by the International Council for Harmonisation (ICH) guidelines.[27][28] These studies determine the re-test period or shelf life of a drug substance.[29]
Experimental Protocol: Accelerated Chemical Stability Study
Principle: The drug substance is stored under stressed conditions (e.g., 40°C / 75% relative humidity) for a defined period (e.g., up to 6 months). Samples are pulled at specific time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products.[23][27]
Step-by-Step Methodology:
-
Method Validation: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.
-
Sample Preparation: Place a known quantity of the aminophenyl triazole ethanol derivative in appropriate containers (e.g., glass vials) that are permeable to moisture.
-
Storage: Place the samples in a calibrated stability chamber set to accelerated conditions (40°C ± 2°C and 75% RH ± 5% RH).
-
Time Points: Pull samples for analysis at predetermined intervals, such as 0, 1, 3, and 6 months.[29]
-
Analysis: Dissolve the stored sample in a suitable solvent and analyze by the stability-indicating HPLC method. Quantify the peak area of the parent compound and any new peaks corresponding to degradants.
-
Reporting: Report the results as the percentage of the parent compound remaining and the percentage of total and individual impurities.
Data Synthesis: Profiling Novel Derivatives
The ultimate goal is to synthesize all physicochemical data to guide decision-making. Presenting this data in a clear, comparative format is essential for project teams.
Table 1: Physicochemical Property Profile of Novel Aminophenyl Triazole Ethanol Derivatives
| Compound ID | M.W. ( g/mol ) | cLogP | LogD (pH 7.4) | Kinetic Solubility (µM) | pKa (Base) | Thermal Decomposition (°C, TGA) | % Remaining (6 mo @ 40°C/75%RH) |
| XYZ-001 | 410.5 | 3.1 | 2.9 | > 150 | 7.8 | 285 | 99.1% |
| XYZ-002 | 424.6 | 3.8 | 3.6 | 45 | 7.5 | 290 | 98.5% |
| XYZ-003 | 396.4 | 2.5 | 1.8 | > 200 | 8.5 | 260 | 94.3% |
| XYZ-004 | 452.5 | 4.9 | 4.8 | < 5 | 7.2 | 310 | 99.5% |
Analysis of the Data:
-
XYZ-001 shows a balanced profile with good solubility and stability.
-
XYZ-002 displays slightly increased lipophilicity, which negatively impacts its kinetic solubility.
-
XYZ-003 has excellent solubility due to lower lipophilicity and a higher pKa but shows some degradation in the accelerated stability study.
-
XYZ-004 is highly lipophilic, resulting in very poor solubility, making it a challenging candidate despite its high thermal and chemical stability.
This integrated view allows scientists to apply concepts like Lipinski's Rule of Five (MW < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) as a guideline for "drug-likeness" and oral bioavailability.[30][31][32][33] For instance, while all compounds have acceptable molecular weights, XYZ-004's high LogD value may predict poor absorption.[9]
Conclusion
The physicochemical characterization of novel aminophenyl triazole ethanol derivatives is a cornerstone of their successful development. A strategic, phased approach to measuring lipophilicity, solubility, pKa, and stability provides the critical data needed to guide medicinal chemistry efforts. By understanding the causal relationships between these properties and their impact on a compound's ultimate biological performance, research teams can more effectively select and optimize candidates, increasing the probability of translating a novel chemical entity into a valuable therapeutic or commercial product.
References
- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). [Source not further specified].
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC.
- Physicochemical properties. (n.d.). Fiveable.
- Physicochemical Property Study. (n.d.). WuXi AppTec DMPK.
- Physicochemical Properties. (2023). The Handbook of Medicinal ChemistryPrinciples and Practice.
- Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (n.d.). MDPI.
- What is pKa and how is it used in drug development?. (2023). [Source not further specified].
- Synthesis, characterization and biological evolution of some novel derivatives of 1,2,4-triazole. (n.d.). ResearchGate.
- Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. (n.d.). PubMed.
- Importance of Physicochemical Properties In Drug Discovery. (2015). [Source not further specified].
- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
- In vitro solubility assays in drug discovery. (n.d.). PubMed.
- Lipinski's rule of five. (n.d.). Wikipedia.
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager.
- Development of Methods for the Determination of pKa Values. (n.d.). PMC.
- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA).
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
- SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (n.d.). [Source not further specified].
- Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH.
- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (n.d.). Chemical Research in Toxicology.
- The correlation of the Log P values obtained by the shake flask method.... (n.d.). ResearchGate.
- Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. (2025). Preprints.org.
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI.
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies.
- BDDCS, the Rule of 5 and Drugability. (n.d.). PMC - NIH.
- STA or DSC and TGA – is Combination the Key?. (2021). NETZSCH Analyzing & Testing.
- Stability Studies and Testing of Pharmaceuticals: An Overview. (2020). LCGC International.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
- (PDF) Determination of pKa Values by Liquid Chromatography. (2025). ResearchGate.
- Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis.
- Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC - NIH.
- Determination of log P coefficients via a RP-HPLC column. (n.d.). Google Patents.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL TRIAZOLE DERIVATIVES. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Aqueous Solubility Assay. (n.d.). Enamine.
- Differential scanning calorimetry. (n.d.). Wikipedia.
- Competence Guide - Automated pKa Determination of Organic Compounds. (n.d.). [Source not further specified].
- Stability Testing for Pharmaceutical Products | Complete Guide by PharmaTalks. (2024). YouTube.
- Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess.
- (PDF) Thermal analysis: basic concept of differential scanning calorimetry and thermogravimetry for beginners. (2021). ResearchGate.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). [Source not further specified].
- Aqueous Solubility Assays. (n.d.). Creative Bioarray.
- Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). [Source not further specified].
- Stability Testing of Pharmaceutical Products. (2012). [Source not further specified].
Sources
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. rajournals.in [rajournals.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Aqueous Solubility Assay - Enamine [enamine.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. What is pKa and how is it used in drug development? [pion-inc.com]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 25. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 26. researchgate.net [researchgate.net]
- 27. ema.europa.eu [ema.europa.eu]
- 28. youtube.com [youtube.com]
- 29. japsonline.com [japsonline.com]
- 30. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 31. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 32. taylorandfrancis.com [taylorandfrancis.com]
- 33. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
